3a,4,5,6-Tetrahydro Midazolam
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Overview
Description
8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4,5,6-tetrahydro-3H-imidazo[1,5-a][1,4]benzodiazepine is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used as sedatives, hypnotics, anxiolytics, anticonvulsants, and muscle relaxants . This particular compound has been identified as a designer benzodiazepine, which means it is structurally similar to therapeutically used benzodiazepines but is not used for medical purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4,5,6-tetrahydro-3H-imidazo[1,5-a][1,4]benzodiazepine involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems to control reaction parameters such as temperature, pressure, and pH. Quality control measures are stringent to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4,5,6-tetrahydro-3H-imidazo[1,5-a][1,4]benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions often involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds .
Scientific Research Applications
8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4,5,6-tetrahydro-3H-imidazo[1,5-a][1,4]benzodiazepine has several scientific research applications:
Biology: Studied for its interaction with GABA receptors and its effects on the central nervous system.
Medicine: Investigated for potential therapeutic uses, although not currently approved for medical use.
Industry: Utilized in the development of new psychoactive substances and for forensic analysis.
Mechanism of Action
The compound exerts its effects by binding to the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. This binding enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, resulting in sedative, anxiolytic, and muscle relaxant effects . The molecular targets include the benzodiazepine binding site on the GABA-A receptor .
Comparison with Similar Compounds
Similar Compounds
Alprazolam: Another benzodiazepine with similar anxiolytic and sedative properties.
Flualprazolam: Structurally similar, with a fluorine atom in the ortho position of the phenyl ring.
Triazolam: Shares a similar triazolo structure and is used as a hypnotic.
Uniqueness
8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4,5,6-tetrahydro-3H-imidazo[1,5-a][1,4]benzodiazepine is unique due to its specific substitution pattern and its classification as a designer benzodiazepine. This makes it distinct from medically used benzodiazepines, which are more thoroughly studied and regulated .
Properties
CAS No. |
59469-08-8 |
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Molecular Formula |
C18H17ClFN3 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4,5,6-tetrahydro-3H-imidazo[1,5-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H17ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-8,13,18,22H,9-10H2,1H3 |
InChI Key |
JAZVLJJOEMTUJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCC2N1C3=C(C=C(C=C3)Cl)C(NC2)C4=CC=CC=C4F |
Origin of Product |
United States |
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